Physicochemical Differentiation from Goitrin
(-)-5-(2-Propenyl)-2-oxazolidinethione differs from its closest natural homolog goitrin (5-vinyl-2-oxazolidinethione) by a single methylene unit in the C5 side chain. This difference propagates into measurable physicochemical properties: molecular weight 143.21 vs. 129.18 Da; experimental melting point 60–61 °C vs. 50 °C (lit.); calculated boiling point 174.4 ± 23.0 °C vs. 150.6 ± 43.0 °C; computed density 1.1 ± 0.1 vs. 1.19 ± 0.1 g/cm³; and calculated XLogP3-AA 1.5 vs. ~0.6 (estimated from goitrin analog data) [1][2]. The chemspider-predicted melting point (mean or weighted) for the 5-allyl compound is 70.72 °C . These differences directly impact reversed-phase HPLC retention, extraction solvent partitioning, and the feasibility of baseline chromatographic separation of these two structurally similar compounds from complex Brassica matrices.
| Evidence Dimension | Molecular weight, melting point, boiling point, density, and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 143.21 Da; mp: 60–61 °C (exp.); bp: 174.4 ± 23.0 °C (calc.); density: 1.1 ± 0.1 g/cm³; XLogP3: 1.5 |
| Comparator Or Baseline | Goitrin (5-vinyl): MW 129.18 Da; mp 50 °C (exp.); bp 150.6 ± 43.0 °C (calc.); density 1.19 ± 0.1 g/cm³; XLogP3 ~0.6 (estimated) |
| Quantified Difference | ΔMW = +14.03 Da; Δmp = +10–11 °C; Δbp = +23.8 °C; Δdensity = −0.09 g/cm³; ΔXLogP3 ≈ +0.9 log units |
| Conditions | Experimental melting points from FoodB database and KoreanTK; computed properties from PubChem (XLogP3-AA) and ACD/Labs Percepta (ChemSpider) |
Why This Matters
The substantial lipophilicity difference (ΔXLogP3 ≈ 0.9) and boiling point elevation enable unambiguous chromatographic resolution and identity confirmation of the allyl congener versus the vinyl congener in natural product isolation and glucosinolate profiling workflows.
- [1] PubChem Compound Summary CID 55286434: (5S)-5-(2-Propen-1-yl)-2-oxazolidinethione. Computed properties: MW 143.21, XLogP3-AA 1.5. National Library of Medicine, 2025. View Source
- [2] FoodB Compound FDB017797: (-)-5-(2-Propenyl)-2-oxazolidinethione. Melting point: 60–61 °C. Food Database, 2010. View Source
